Piericidin A from microbial source

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

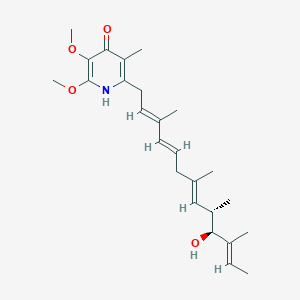

Piericidin A is a naturally occurring antibiotic compound discovered from the soil-derived actinomycete Streptomyces mobaraensis . It is known for its potent inhibitory activity against NADH dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . The structure of Piericidin A closely resembles that of ubiquinone, allowing it to compete for binding sites in NADH dehydrogenase as well as photosystem II .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Piericidin A involves constructing its complex structure, which includes a 4-pyridinol core linked with a methylated polyketide side chain . One of the notable synthetic routes involves the use of propene as an atom-economical linchpin for the concise total synthesis of polyenes . This method employs ruthenium-catalyzed coupling reactions to construct the 1,3,6-triene structure, which is a key feature of Piericidin A .

Industrial Production Methods: Industrial production of Piericidin A typically involves the fermentation of Streptomyces mobaraensis cultures . The fermentation process is optimized to maximize the yield of Piericidin A, which is then extracted and purified for further use .

Analyse Des Réactions Chimiques

Types of Reactions: Piericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Piericidin A .

Applications De Recherche Scientifique

Piericidin A has a wide range of scientific research applications due to its unique biological activities :

Mécanisme D'action

Piericidin A exerts its effects by inhibiting NADH dehydrogenase, thereby blocking electron transfer in the mitochondrial electron transport chain . This inhibition leads to the generation of reactive oxygen species and disruption of ATP synthesis . Piericidin A also inhibits photosystem II in plants, affecting light-dependent electron transfer . Additionally, it suppresses the up-regulation of glucose-regulated protein 78 in glucose-deprived, etoposide-resistant cells, leading to cell death.

Comparaison Avec Des Composés Similaires

Activité Biologique

Piericidin A, a microbial metabolite primarily produced by the actinomycete Streptomyces mobaraensis, is recognized for its diverse biological activities, particularly its role as an inhibitor of NADH:ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain. This compound has garnered attention for its potential applications in antimicrobial, insecticidal, and antitumor therapies.

Chemical Structure and Properties

Piericidin A features a unique chemical structure characterized by a 4-pyridinol core linked to a methylated polyketide side chain. This structural similarity to coenzyme Q underpins its biological activity, particularly its competitive inhibition of complex I, which is crucial for cellular respiration and energy production.

Chemical Structure

| Component | Description |

|---|---|

| Core Structure | 4-pyridinol |

| Side Chain | Methylated polyketide |

| Molecular Formula | C25H34N2O5 |

Antimicrobial Activity

Piericidin A exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria and certain Gram-negative pathogens. The minimum inhibitory concentration (MIC) for piericidin A has been reported as low as 10 µg/mL against Chromobacterium violaceum, indicating potent antimicrobial efficacy .

Inhibition of Complex I

Piericidin A acts as a tight-binding inhibitor of complex I, demonstrating competitive inhibition with substrates such as ubiquinone. Research indicates that it binds at the ubiquinone-binding site, affecting the enzyme's activity and thus impacting cellular respiration . The binding affinity and inhibition kinetics have been characterized through cryo-electron microscopy studies, revealing detailed mechanisms of action .

Insecticidal Activity

The compound also demonstrates insecticidal properties. It has been utilized in agricultural applications to control pest populations due to its effectiveness against various insect species. The exact mechanisms by which piericidin A exerts its insecticidal effects are still under investigation but are believed to involve disruption of metabolic processes similar to its action on complex I .

Antitumor Activity

In addition to its antimicrobial and insecticidal properties, piericidin A has shown promise in antitumor applications. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . The ability to target metabolic pathways in tumor cells could provide a novel approach to cancer treatment.

Study on Quorum-Sensing Inhibition

A study highlighted the role of piericidin A as a quorum-sensing inhibitor, which is critical for bacterial communication and virulence factor production. It was found that piericidin A significantly reduced violacein production in Chromobacterium violaceum, showcasing its potential as an anti-virulence agent .

Impact on Tau Pathology

Research involving transgenic mice models indicated that piericidin A exacerbates tau pathology, suggesting that while it may have beneficial applications in certain contexts, it could also pose risks in neurodegenerative diseases . This duality underscores the importance of thorough investigation into the compound's effects across different biological systems.

Propriétés

IUPAC Name |

2-[(2E,4E,7E,9S,10S,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,4,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-11,13,15,19,22,27H,12,14H2,1-8H3,(H,26,28)/b11-10+,16-13+,17-15+,18-9+/t19-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBCAUKNYXILZ-XOKLFHNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C/C=C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.